molecular formula C19H24N4O3S B2535764 5-(Butylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941243-49-8

5-(Butylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2535764
CAS RN: 941243-49-8
M. Wt: 388.49
InChI Key: ZOWXYRXGBVWCIF-UHFFFAOYSA-N
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Description

5-(Butylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential in the field of medicinal chemistry. It is a small molecule that has shown promising results in preclinical studies as a potential drug candidate for various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds showcases the versatility of oxazole derivatives in chemical synthesis. For instance, the reaction of polychlorinated enamidonitrile with primary aromatic amines, dialkylamines, piperidine, and morpholine results in the formation of 4-cyanooxazoles, indicating a method for incorporating oxazole rings into complex molecules (Pil'o et al., 2002). Similarly, novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives have been synthesized, demonstrating the potential for creating bioactive compounds with oxazole components (Al-Omar et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Compounds related to "5-(Butylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile" have shown promising antimicrobial and anti-inflammatory properties. For example, certain derivatives have displayed good or moderate activities against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, in vivo anti-inflammatory activity was observed in some compounds using the carrageenan-induced paw oedema method in rats, highlighting their potential therapeutic applications (Al-Omar et al., 2010).

Pharmaceutical Applications

The synthesis of new piperidyl indanone derivatives as anticonvulsant agents illustrates the pharmaceutical relevance of compounds structurally related to "this compound". These compounds were evaluated for their anticonvulsant activity in animal models, showing encouraging profiles against both seizure models with remarkably lower neurotoxicity (Siddiqui et al., 2012).

properties

IUPAC Name

5-(butylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-3-11-21-19-17(14-20)22-18(26-19)15-7-9-16(10-8-15)27(24,25)23-12-5-4-6-13-23/h7-10,21H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWXYRXGBVWCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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